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Compound of Interest

Compound Name: Fmoc-D-leucinol

Cat. No.: B613497 Get Quote

Fmoc-D-leucinol is a pivotal building block in the realm of peptide synthesis and drug

discovery. Its incorporation into peptide chains offers a strategic advantage by enhancing

proteolytic stability, a critical factor for the development of peptide-based therapeutics. This

technical guide provides an in-depth overview of Fmoc-D-leucinol, including its chemical

properties, detailed experimental protocols for its use, and visual workflows to aid in research

and development.

Physicochemical Properties of Fmoc-D-leucinol
Fmoc-D-leucinol, chemically known as (2R)-2-(Fmoc-amino)-4-methylpentan-1-ol, is a

derivative of the D-enantiomer of leucinol, protected at the amine terminus with a

fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in solid-phase

peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions.
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Property Value

CAS Number 215178-41-9[1][2][3]

Molecular Formula C21H25NO3[2][3]

Molecular Weight 339.43 g/mol [2][3]

Appearance White powder[2]

Purity ≥ 99.5% (HPLC)[2]

Melting Point 135-139 ºC[2]

Storage Conditions 0-8 °C[2]

Core Applications in Research and Drug
Development
The primary application of Fmoc-D-leucinol lies in its use as a building block in the synthesis

of peptides and peptidomimetics. The introduction of D-amino acids, such as D-leucine from

which this alcohol is derived, is a well-established strategy to increase the resistance of

peptides to enzymatic degradation by proteases in the body.[4] This enhanced stability leads to

a longer plasma half-life and improved bioavailability, which are crucial for the development of

effective peptide-based drugs.[4]

Key application areas include:

Drug Development: Used in medicinal chemistry to design and synthesize novel

pharmaceuticals, particularly those targeting specific biological pathways.[2]

Peptide Synthesis: Serves as a fundamental component in solid-phase peptide synthesis

(SPPS) to create complex peptide sequences with enhanced stability.[3]

Bioconjugation: Employed in techniques to attach biomolecules to other molecules or

surfaces, which is essential for creating targeted drug delivery systems.[2]
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The following protocols provide detailed methodologies for the synthesis of the related

compound Fmoc-D-Leu-OH and its incorporation into a peptide chain using solid-phase

peptide synthesis.

Protocol 1: Synthesis of Fmoc-D-Leu-OH from D-
Leucine
This protocol details the N-terminal Fmoc protection of D-Leucine, a common precursor step.[5]

Materials:

D-Leucine

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

Sodium Bicarbonate (NaHCO₃)

Acetone

Deionized Water

Diethyl Ether

1 M Hydrochloric Acid (HCl)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Dissolution of D-Leucine: Dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium

bicarbonate (2.0 eq) in a round-bottom flask with magnetic stirring.[5]

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in

acetone portion-wise over 30 minutes at room temperature.[5]

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the

reaction's progress using thin-layer chromatography (TLC) until the starting D-Leucine is no

longer detectable.[5]
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Solvent Removal: Once the reaction is complete, remove the acetone under reduced

pressure using a rotary evaporator.[5]

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of

approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-D-Leu-OH will

form.[5]

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[5]

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and

brine (1 x 50 mL).[5]

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: The crude Fmoc-D-Leu-OH can be further purified by recrystallization or column

chromatography.

Protocol 2: General Solid-Phase Peptide Synthesis
(SPPS) Cycle for Incorporating Fmoc-D-Amino Acids
This protocol outlines the standard cycle for incorporating an Fmoc-protected D-amino acid into

a growing peptide chain on a solid support.[1][6]

Materials:

Fmoc-protected amino acid (e.g., Fmoc-D-leucine)

Rink Amide resin (or other suitable solid support)

Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

Coupling Reagents: e.g., HCTU, HBTU, or HATU

Activation Base: N,N-Diisopropylethylamine (DIPEA)

Solvents: DMF, Dichloromethane (DCM)
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Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]

Fmoc Deprotection:

Treat the resin with the deprotection solution (20% piperidine in DMF) for 3-5 minutes and

drain.[1]

Repeat the deprotection treatment for an additional 10-15 minutes.[1]

Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling:

In a separate vessel, pre-activate the Fmoc-D-amino acid (3-5 equivalents) with the

coupling reagent and activation base in DMF.

Add the activated amino acid solution to the deprotected resin.[1]

Allow the coupling reaction to proceed for 20-60 minutes.[1]

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove

excess reagents and byproducts.[1]

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide

sequence.[1]

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the

resin using a cleavage cocktail, such as a mixture containing trifluoroacetic acid (TFA).[1]

Visualizing Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key workflows relevant to the

application of Fmoc-D-leucinol.
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Synthesis of Fmoc-D-Leu-OH
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Caption: Workflow for the synthesis of Fmoc-D-Leu-OH.
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Solid-Phase Peptide Synthesis (SPPS) Cycle
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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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